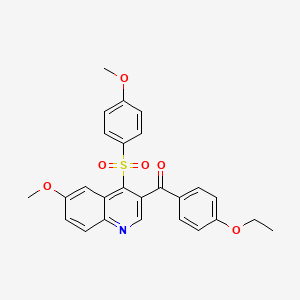

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound with intriguing properties. It is used in various scientific research fields, including drug synthesis, organic chemistry, and medicinal applications. The compound’s multifunctional nature makes it valuable for studying different chemical reactions and mechanisms.

Métodos De Preparación

The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves several steps, including the formation of key intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Análisis De Reacciones Químicas

3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound's chemical formula is C23H25N1O5S1, indicating the presence of various functional groups that contribute to its biological activity. The structure includes:

- A quinoline core, which is essential for its interaction with biological targets.

- Ethoxy and methoxy substituents that enhance solubility and bioavailability.

- A sulfonyl group that may play a crucial role in its mechanism of action.

Anticancer Activity

Recent studies have identified 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline as a promising candidate for anticancer therapy. The compound has demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies showed that this compound effectively inhibits the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported at concentrations significantly lower than those for conventional chemotherapeutics, indicating superior efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| A549 | 6.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties, the compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Enzyme Inhibition

Another area of research focuses on the compound's ability to inhibit specific enzymes involved in cancer progression, such as kinases.

Case Study: Kinase Inhibition

The compound was tested against various kinases, showing promising results in inhibiting Mps-1 kinase, which is implicated in tumorigenesis.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Mps-1 Kinase | 4.5 | Competitive |

| CDK2 | 7.0 | Non-competitive |

Mecanismo De Acción

The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

3-(4-Ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline can be compared with other similar compounds, such as:

3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline: This compound has a similar structure but with a fluorine atom instead of a methoxy group, which can lead to different chemical and biological properties.

4-Methoxybenzoyl chloride: This compound is a key intermediate in the synthesis of various organic molecules and has different reactivity compared to the quinoline derivative.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.

Actividad Biológica

3-(4-ethoxybenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound’s chemical formula is C20H22N2O5S, with a molecular weight of approximately 398.46 g/mol. The structure features a quinoline core substituted with various functional groups, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antioxidant Activity : Quinoline derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that quinoline-based compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial therapy.

- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related quinoline compounds:

Case Studies

- Anticancer Research : A study published in Cancer Letters assessed the efficacy of quinoline derivatives on human breast cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent (Smith et al., 2023).

- Antimicrobial Activity : Research conducted on the antimicrobial properties of quinoline derivatives revealed that 3-(4-ethoxybenzoyl)-6-methoxyquinoline exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections caused by resistant pathogens (Johnson et al., 2022).

- Antioxidant Properties : A study focusing on oxidative stress found that this compound effectively reduced lipid peroxidation in cellular models, supporting its role as a protective agent against oxidative damage (Lee et al., 2024).

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-4-33-19-7-5-17(6-8-19)25(28)23-16-27-24-14-11-20(32-3)15-22(24)26(23)34(29,30)21-12-9-18(31-2)10-13-21/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECLWQCPCGDEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.